Cas no 1903883-25-9 (N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a thienopyrimidinone core linked to a dihydropyridine carboxamide moiety. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to its dual pharmacophoric elements. The thienopyrimidinone scaffold is known for its role in kinase inhibition, while the dihydropyridine component may contribute to additional binding interactions. The compound’s synthetic versatility allows for further derivatization, enhancing its utility in drug discovery. Its well-defined molecular architecture and stability under standard conditions make it a promising candidate for exploratory research in targeted therapeutics.
N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide structure
1903883-25-9 structure
Product Name:N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No:1903883-25-9
MF:C15H14N4O3S
MW:330.361661434174
CID:5973737
PubChem ID:168004354
Update Time:2025-08-05

N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
    • N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide
    • 1903883-25-9
    • N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
    • Inchi: 1S/C15H14N4O3S/c1-9-18-14-11(4-7-23-14)15(22)19(9)6-5-16-13(21)10-2-3-12(20)17-8-10/h2-4,7-8H,5-6H2,1H3,(H,16,21)(H,17,20)
    • InChI Key: SMWUQUSOZIVWGJ-UHFFFAOYSA-N
    • SMILES: C1NC(=O)C=CC=1C(NCCN1C(C)=NC2SC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 334.10996162g/mol
  • Monoisotopic Mass: 334.10996162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 551
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 119Ų

N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pricemore >>

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Additional information on N-(2-{2-methyl-4-oxo-3H,4H-thieno2,3-dpyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Introduction to N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS No. 1903883-25-9)

N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 1903883-25-9, belongs to a class of molecules known for their potential applications in drug development, particularly in the area of antimicrobial and anticancer therapies. The intricate molecular framework of this compound incorporates several key structural motifs that contribute to its biological activity, making it a subject of extensive study and interest.

The molecular structure of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is characterized by a fused heterocyclic system consisting of a thiophene ring linked to a pyrimidine ring. This fused system is further functionalized with an ethyl side chain attached to the pyrimidine ring, which introduces additional reactive sites for potential biological interactions. The presence of the 6-oxo-1,6-dihydropyridine moiety in the molecular structure suggests that this compound may exhibit properties similar to other pyridine derivatives known for their pharmacological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have shown that the thieno[2,3-d]pyrimidine core of N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can effectively bind to specific enzymes and receptors involved in various cellular processes. This binding affinity has been linked to its potential therapeutic effects, particularly in the context of inhibiting key enzymes that play a role in cancer cell proliferation and microbial resistance.

In vitro studies have demonstrated that this compound exhibits promising antimicrobial activity, particularly against strains of bacteria that are resistant to conventional antibiotics. The mechanism of action appears to involve interference with essential bacterial metabolic pathways, leading to cell death or inhibition of growth. Additionally, preliminary research suggests that N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-6-oxyo1,6-dihydropyridine - 3-carboxamide may have anticancer properties, as it has been observed to induce apoptosis in certain cancer cell lines without significant toxicity to healthy cells.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps in the synthetic route include the formation of the thiophene-pyrimidine fusion ring system followed by functionalization with the ethyl side chain. Advanced synthetic techniques such as catalytic hydrogenation and photocatalytic reactions have been employed to achieve regioselective modifications at specific positions within the molecule. These synthetic strategies are crucial for producing analogs with enhanced biological activity and improved pharmacokinetic properties.

The development of novel drug candidates like N-(2-{2-methyl - 4 - oxo - 3 H , 4 H - thien o [ 2 , 3 - d ] py rim idin - 3 - yl } eth y l ) - 6 - ox o - 1 , 6 - di hy dro py rid ine - 3 - car box am ide relies heavily on understanding its interaction with biological targets at a molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been instrumental in elucidating the structure-function relationship of this compound. These studies provide critical data for designing more effective derivatives with improved therapeutic profiles.

Current research is focused on exploring the potential applications of this compound in treating various diseases by modulating specific biological pathways. The ability of N-(2-{2-methyl - 4 - ox o - 3 H , 4 H - thien o [ 2 , 3 - d ] py rim idin - 3 - yl } eth y l ) - 6 - ox o - 1 , 6 di hy dro py rid ine - 3 car box am ide to interact with multiple targets makes it a promising candidate for developing combination therapies that could overcome drug resistance issues associated with single-agent treatments.

Furthermore, the growing interest in green chemistry principles has influenced the synthetic approaches used in producing this compound. Researchers are increasingly adopting environmentally friendly methods such as solvent-free reactions and catalyst recycling to minimize waste and reduce energy consumption. These sustainable practices not only make the production process more efficient but also align with global efforts to promote eco-friendly pharmaceutical manufacturing.

The future prospects for N-(2-{2-methyl - 4 ox o – 3 H , 4 H – thien o [ 2 , 3 d ] py rim idin – 33 yl } eth y l ) – 6 ox o –1 ,6 di hy dro py rid ine –33 car box am ide are bright, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this field, leading to novel treatments for various diseases.

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